molecular formula C11H13BrO B13400770 1-(2-Bromophenyl)-3-methylbutan-1-one

1-(2-Bromophenyl)-3-methylbutan-1-one

Cat. No.: B13400770
M. Wt: 241.12 g/mol
InChI Key: GNFDDAUBQCQXCW-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the phenyl ring and a butanone moiety, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromophenylboronic acid is coupled with 3-methylbutanoyl chloride in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its simplicity and cost-effectiveness. Large-scale production requires careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products depend on the electrophile used, such as nitro, sulfonyl, or halogenated derivatives.

    Reduction: 1-(2-Bromophenyl)-3-methylbutanol.

    Oxidation: 1-(2-Bromophenyl)-3-methylbutanoic acid.

Scientific Research Applications

1-(2-Bromophenyl)-3-methylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylbutan-1-one depends on its specific application. In electrophilic aromatic substitution reactions, the bromine atom directs incoming electrophiles to the ortho and para positions on the phenyl ring. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-methylbutan-1-one: Similar structure but with the bromine atom at the para position.

    1-(2-Chlorophenyl)-3-methylbutan-1-one: Chlorine atom instead of bromine.

    1-(2-Bromophenyl)-2-methylpropan-1-one: Different alkyl chain length.

Uniqueness

1-(2-Bromophenyl)-3-methylbutan-1-one is unique due to the specific positioning of the bromine atom and the butanone moiety, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3

InChI Key

GNFDDAUBQCQXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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